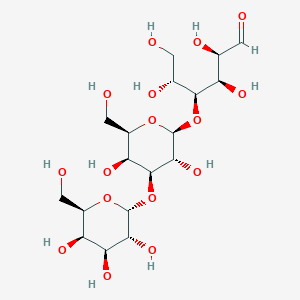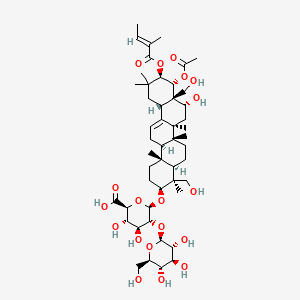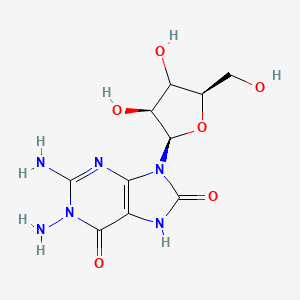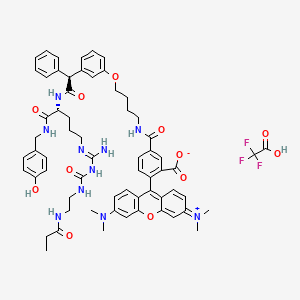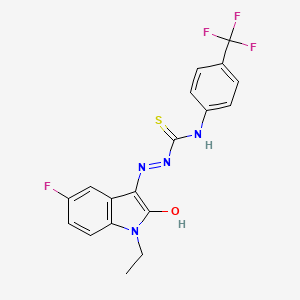
Hsv-1/hsv-2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsv-1/hsv-2-IN-1 is a compound designed to inhibit the replication of herpes simplex virus types 1 and 2. Herpes simplex virus type 1 primarily causes oral herpes, while herpes simplex virus type 2 is mainly responsible for genital herpes. Both types of herpes simplex virus are highly prevalent and can cause recurrent infections. This compound is a promising antiviral agent that targets these viruses, potentially reducing the frequency and severity of outbreaks.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hsv-1/hsv-2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The process typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. Each step requires specific reagents, solvents, and catalysts to achieve the desired product with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves rigorous quality control measures to monitor the reaction conditions, intermediate products, and final compound. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound and remove any impurities.
化学反应分析
Types of Reactions: Hsv-1/hsv-2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antiviral activity.
Reduction: Reduction reactions can modify the functional groups of the compound, potentially enhancing its efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled temperatures and pressures.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with unique chemical and biological properties. These derivatives are studied for their potential to inhibit herpes simplex virus replication more effectively.
科学研究应用
Hsv-1/hsv-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model to study the mechanisms of antiviral agents and to develop new synthetic methodologies.
Biology: Researchers investigate the compound’s effects on viral replication and its interactions with cellular components.
Medicine: this compound is explored as a potential therapeutic agent for treating herpes simplex virus infections, reducing the frequency and severity of outbreaks.
Industry: The compound’s antiviral properties make it a candidate for inclusion in topical creams, ointments, and other pharmaceutical formulations.
作用机制
Hsv-1/hsv-2-IN-1 exerts its antiviral effects by targeting specific proteins and enzymes involved in the replication of herpes simplex virus. The compound inhibits the viral DNA polymerase, preventing the synthesis of viral DNA and thereby halting the replication process. Additionally, this compound interferes with the assembly and release of new viral particles, reducing the spread of the virus within the host.
相似化合物的比较
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: Another nucleoside analog with a similar mechanism of action.
Uniqueness of Hsv-1/hsv-2-IN-1: this compound is unique in its ability to inhibit both herpes simplex virus type 1 and type 2 with high specificity and potency. Unlike other antiviral agents, this compound has shown promising results in reducing the frequency of viral reactivation and minimizing the development of drug resistance.
属性
分子式 |
C18H14F4N4OS |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
1-(1-ethyl-5-fluoro-2-hydroxyindol-3-yl)imino-3-[4-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C18H14F4N4OS/c1-2-26-14-8-5-11(19)9-13(14)15(16(26)27)24-25-17(28)23-12-6-3-10(4-7-12)18(20,21)22/h3-9,27H,2H2,1H3,(H,23,28) |
InChI 键 |
ZRIUIVFMUCYHHS-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)F)C(=C1O)N=NC(=S)NC3=CC=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


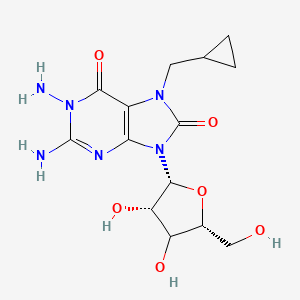


![4-[(3R,5S)-3,5-dimethylpiperidin-1-yl]sulfonyl-N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B12409003.png)
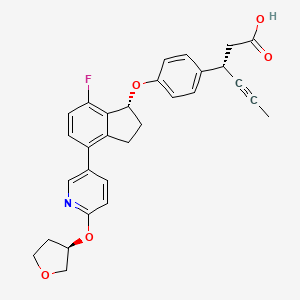
![(1R,3E,5S,6R,7E,9S,11E,13R,14S,17R,18S)-5,6,14-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,15-tetraene-2,20-dione](/img/structure/B12409017.png)
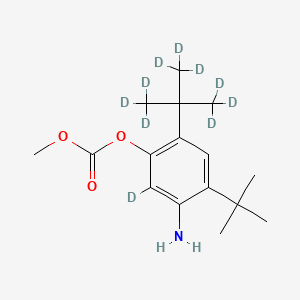
![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
